1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid (AFP-TCF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that possesses several unique properties, which make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood, but studies have shown that it can inhibit the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to modulate the activity of several signaling pathways involved in inflammation and pain. These effects are thought to be mediated by the interaction of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid with specific protein targets in cells.
Biochemical and Physiological Effects:
1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several biochemical and physiological effects that make it an attractive candidate for scientific research. Studies have shown that this compound can inhibit the activity of several important enzymes involved in cancer cell growth and proliferation, including glycogen synthase kinase-3β and cyclin-dependent kinase 2. Additionally, 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to modulate the activity of several signaling pathways involved in inflammation and pain, including the NF-κB and MAPK pathways. These effects are thought to be mediated by the interaction of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid with specific protein targets in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potent activity against cancer cells. This makes it an ideal candidate for use in studies aimed at developing new cancer therapies. Additionally, 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory diseases. However, there are also limitations to using 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult to obtain pure samples of the compound. Additionally, the mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One area of research is focused on developing new cancer therapies based on the activity of this compound. Additionally, studies are underway to investigate the potential use of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease. Furthermore, there is ongoing research aimed at elucidating the mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, which could provide valuable insights into its potential therapeutic applications. Finally, studies are being conducted to optimize the synthesis process for 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, which could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves a multi-step process that requires several reagents and solvents. The starting material for the synthesis is 4-chloro-2-fluoroaniline, which is reacted with trifluoromethyl pyrazole-4-carboxylic acid to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction, hydrolysis, and deprotection, to yield 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. The entire synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several potential applications in scientific research. One of the most significant areas of research involving this compound is in the field of medicinal chemistry. Studies have shown that 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has potent antitumor activity and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2/c12-7-3-5(16)1-2-8(7)18-4-6(10(19)20)9(17-18)11(13,14)15/h1-4H,16H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWWPLPVLPZRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid |
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